molecular formula C11H20ClN3O B1451205 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1185302-77-5

3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B1451205
M. Wt: 245.75 g/mol
InChI Key: DUQKNTQHRKQHRO-UHFFFAOYSA-N
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Description

“3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185302-77-5 . It has a molecular weight of 245.75 and its linear formula is C11H19N3O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N3O.ClH/c1-8(2)6-10-13-11(15-14-10)9-4-3-5-12-7-9;/h8-9,12H,3-7H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Therapeutic Applications of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a wide range of bioactivities, making them a focal point for developing new medicinal agents. They bind with various enzymes and receptors due to their unique structural features, facilitating interactions within biological systems. This has propelled research into 1,3,4-oxadiazole-based compounds, revealing their potential in treating diseases such as cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine reactions, parasitic infections, obesity, and viral diseases. The versatility of these compounds underscores their significant development value in medicinal chemistry (Verma et al., 2019).

Antitubercular Activity

Some oxadiazole derivatives have been evaluated for their antitubercular activity, showing promise against various strains of Mycobacterium tuberculosis. The structural modification of known compounds to include oxadiazole rings has led to derivatives with significant anti-TB properties, indicating the potential for new therapeutic leads in treating tuberculosis (Asif, 2014).

Psychotropic Potential

Research into oxadiazole derivatives also encompasses their psychotropic potential, exploring their efficacy in addressing mental health disorders such as parkinsonism, Alzheimer's disease, schizophrenia, and epilepsy. The pursuit of compounds with improved efficacy and reduced side effects for these conditions is ongoing, highlighting the oxadiazole core as a valuable scaffold for developing new psychotropic medications (Saxena et al., 2022).

Safety And Hazards

The compound is classified as non-combustible and acute toxic Cat.3 . It’s important to handle it with appropriate safety measures. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(2-methylpropyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-8(2)6-10-13-11(15-14-10)9-4-3-5-12-7-9;/h8-9,12H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQKNTQHRKQHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

CAS RN

1185302-77-5
Record name Piperidine, 3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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